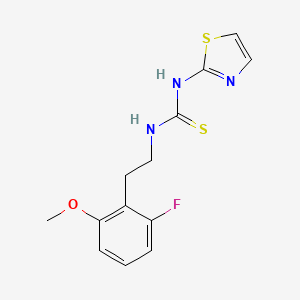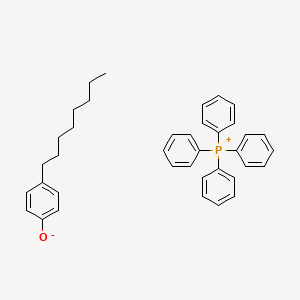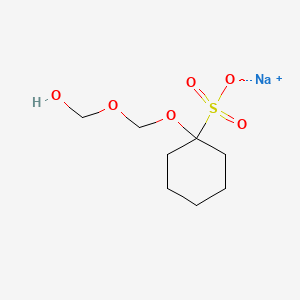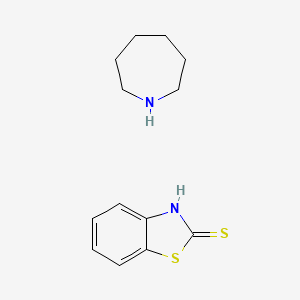
Hydrazinecarbothioamide, 2,2'-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes hydrazinecarbothioamide and ethoxyethyl groups, making it a valuable subject for research and application in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) typically involves the reaction of hydrazinecarbothioamide with ethoxyethyl derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
化学反応の分析
Types of Reactions: Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound, which can interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation while minimizing side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or hydrazines. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-sulfur bonds, leading to a variety of derivatives .
科学的研究の応用
Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations. In biology and medicine, this compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, it is used in the development of new materials and catalysts in the industrial sector .
作用機序
The mechanism of action of Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
類似化合物との比較
Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) can be compared with other similar compounds, such as hydrazinecarbothioamide derivatives and ethoxyethyl-substituted molecules. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity . For instance, hydrazinecarbothioamide derivatives may exhibit different oxidation states and substitution patterns, leading to variations in their chemical and biological properties .
Similar Compounds
- Hydrazinecarbothioamide derivatives
- Ethoxyethyl-substituted molecules
- Piperazine derivatives
特性
CAS番号 |
5093-92-5 |
|---|---|
分子式 |
C10H20N6OS2 |
分子量 |
304.4 g/mol |
IUPAC名 |
1-[(Z)-[(1E)-3-ethoxy-1-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]-3-methylthiourea |
InChI |
InChI=1S/C10H20N6OS2/c1-5-17-7(2)8(14-16-10(19)12-4)6-13-15-9(18)11-3/h6-7H,5H2,1-4H3,(H2,11,15,18)(H2,12,16,19)/b13-6+,14-8- |
InChIキー |
XBFRPDHYSZXWNV-SHNANBSCSA-N |
異性体SMILES |
CCOC(C)/C(=N\NC(=S)NC)/C=N/NC(=S)NC |
正規SMILES |
CCOC(C)C(=NNC(=S)NC)C=NNC(=S)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)





